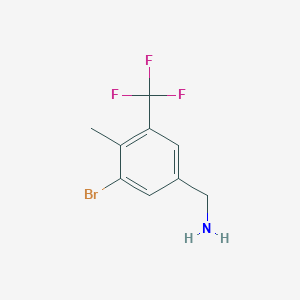

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine

CAS No.:

Cat. No.: VC16208526

Molecular Formula: C9H9BrF3N

Molecular Weight: 268.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrF3N |

|---|---|

| Molecular Weight | 268.07 g/mol |

| IUPAC Name | [3-bromo-4-methyl-5-(trifluoromethyl)phenyl]methanamine |

| Standard InChI | InChI=1S/C9H9BrF3N/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3H,4,14H2,1H3 |

| Standard InChI Key | MSPFVIIDXVPMPU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1Br)CN)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular structure of 3-bromo-4-methyl-5-(trifluoromethyl)benzylamine (C₉H₉BrF₃N) consists of a benzene ring with three distinct substituents:

-

Bromine at position 3 (meta to the benzylamine group)

-

Methyl group at position 4 (para to bromine)

-

Trifluoromethyl group at position 5 (ortho to bromine)

The benzylamine moiety (-CH₂NH₂) is attached to the aromatic ring at position 1. This substitution pattern creates steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

Spectroscopic Profiles

While experimental NMR or IR data for this specific compound are unavailable, analogous brominated trifluoromethylbenzylamines exhibit characteristic signals:

-

¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, with the methyl group appearing as a singlet near δ 2.3 ppm .

-

¹⁹F NMR: Trifluoromethyl groups typically show a quartet at δ -60 to -65 ppm due to coupling with adjacent protons .

Synthetic Pathways and Intermediate Chemistry

Retrosynthetic Analysis

The compound can theoretically be synthesized via two primary routes:

-

Nucleophilic Aromatic Substitution: Starting from 3-bromo-4-methyl-5-(trifluoromethyl)benzyl bromide (CAS 2385223-45-8) , amination with aqueous ammonia or a protected amine source.

-

Cross-Coupling Strategies: Utilizing palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-4-methyl-5-(trifluoromethyl)benzene precursors .

Table 2: Key Synthetic Intermediates

| Intermediate | CAS Number | Role in Synthesis |

|---|---|---|

| 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide | 2385223-45-8 | Direct precursor |

| 3-Fluoro-5-trifluoromethyl-phenylamine | Not available | Analogous intermediate |

Optimized Reaction Conditions

Patent CA2833394C describes a multi-step synthesis for structurally related benzylamines:

-

Nitration and Reduction:

-

Nitration of 2-bromo-5-fluoro-benzotrifluoride with HNO₃/H₂SO₄ yields nitro intermediates.

-

Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines.

-

-

Coupling Reactions:

-

Copper-mediated C-N coupling with 4-methylimidazole at 100–150°C in polar aprotic solvents (e.g., NMP).

-

For the target compound, substituting imidazole with ammonia in similar conditions could yield the primary amine.

Physicochemical Properties and Stability

Thermochemical Data

-

Melting Point: Estimated 85–95°C based on methyl-substituted analogs .

-

Solubility: Low water solubility (<0.1 mg/mL); miscible with DMSO, DMF, and dichloromethane .

Stability Profile

-

Photostability: Bromine and trifluoromethyl groups may increase susceptibility to UV-induced degradation.

-

Hydrolytic Stability: The amine group necessitates storage under inert atmosphere to prevent oxidation .

| Derivative | Reagent | Application |

|---|---|---|

| Benzamide | AcCl, pyridine | Crystallography studies |

| Thiourea | CS₂, amines | Metal coordination |

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

Benzylamine derivatives serve as building blocks for:

-

Kinase Inhibitors: Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets .

-

Antimicrobial Agents: Bromine contributes to halogen bonding with biological targets .

Agrochemical Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume